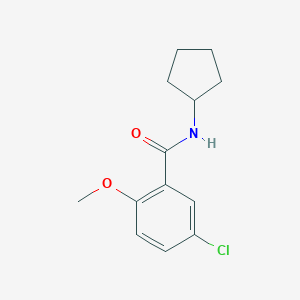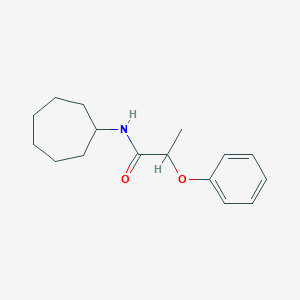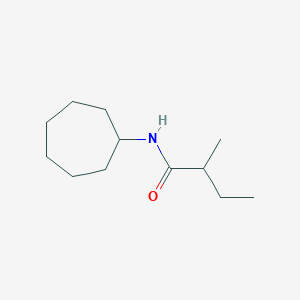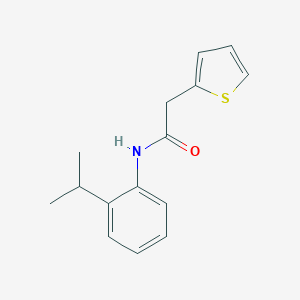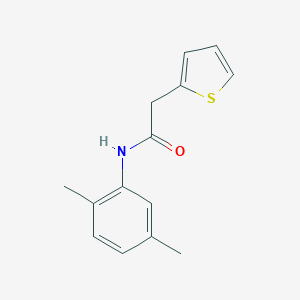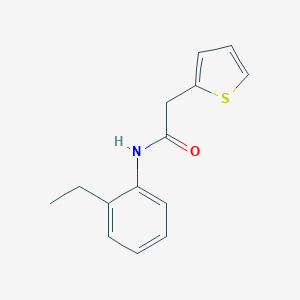![molecular formula C19H12N4O6 B430379 7-methyl-2-(5-nitrofuran-2-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B430379.png)
7-methyl-2-(5-nitrofuran-2-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the use of a Biginelli-type reaction, where aryl aldehydes react with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . This reaction forms the pyrimidine core, which is then further modified to introduce the indeno and nitrofuran groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrofuran and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are well-known pyrimidine analogs used in medicine.
Uniqueness
What sets 4,6-dihydroxy-1-methyl-5-(5-nitrofuran-2-yl)-1,5-dihydro-2H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-2-one apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H12N4O6 |
|---|---|
Poids moléculaire |
392.3g/mol |
Nom IUPAC |
7-methyl-2-(5-nitrofuran-2-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C19H12N4O6/c1-22-17-14(18(25)21-19(22)26)12(10-6-7-11(29-10)23(27)28)13-15(20-17)8-4-2-3-5-9(8)16(13)24/h2-7,12,20H,1H3,(H,21,25,26) |
Clé InChI |
YYVHYRUYHFOYGL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(O5)[N+](=O)[O-])C(=O)NC1=O |
SMILES canonique |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(O5)[N+](=O)[O-])C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


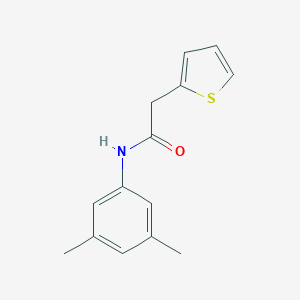
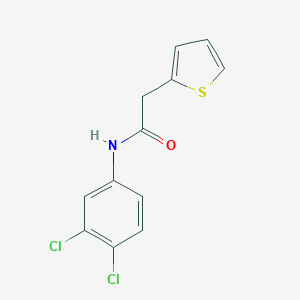
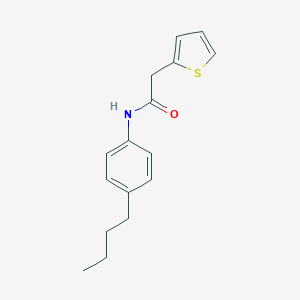
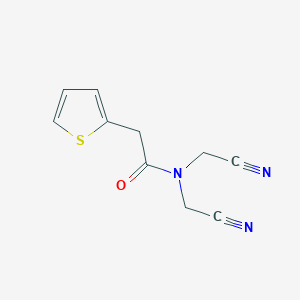

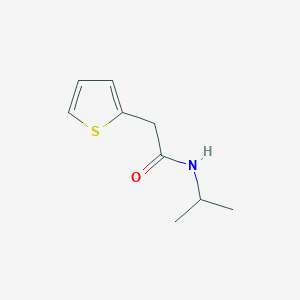
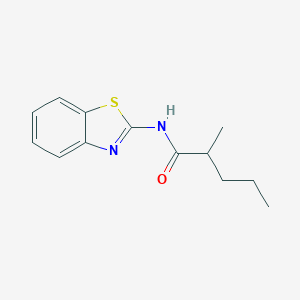
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide](/img/structure/B430308.png)
